Methylamino-PEG3-acid

PROTAC Lipophilicity LogP

PROTAC development requires precise linker geometry; generic substitution invalidates SAR. Methylamino-PEG3-acid (CAS 2148295-95-6) is a monodisperse, heterobifunctional PEG3 spacer with a secondary methylamino terminus and carboxylic acid for controlled conjugation. - LogP -3.4 (vs. -4.0 for primary amine analogs) improving passive permeability - Documented 3-year stability at -20°C for long-term program security - 10 mM solubility in DMSO for reproducible conjugation workflows Order for non-cleavable E3 ligase-target ligand tethering.

Molecular Formula C10H21NO5
Molecular Weight 235.28 g/mol
Cat. No. B3325515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylamino-PEG3-acid
Molecular FormulaC10H21NO5
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCNCCOCCOCCOCCC(=O)O
InChIInChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13)
InChIKeyDYRIIPYCMYZWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylamino-PEG3-acid: PROTAC Linker Selection Guide


Methylamino-PEG3-acid (CAS: 2148295-95-6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative consisting of a three-unit PEG (PEG3) spacer, a terminal carboxylic acid moiety, and a terminal secondary amine in the form of a methylamino group . This compound belongs to the class of PROTAC (proteolysis-targeting chimera) linkers and is specifically employed as a non-cleavable tether to conjugate an E3 ubiquitin ligase ligand to a target protein ligand [1]. Its key physicochemical attributes include a molecular formula of C₁₀H₂₁NO₅, a molecular weight of 235.28 g/mol, a calculated LogP of -3.4, and a defined chemical structure that exists as a solid at room temperature with a purity typically ≥98% .

Why Substituting PEG Linkers Fails


Generic substitution among PEG linkers in PROTAC synthesis is scientifically unsound due to the profound impact that even minor structural variations exert on degradation efficiency and physicochemical properties. Systematic studies of PROTAC linker structure-activity relationships (SAR) have firmly established that changes in linker length, composition, and terminal functional groups can drastically alter ternary complex formation, cellular permeability, and ultimately, target protein degradation potency [1]. While many vendors market a range of PEG-based linkers (e.g., Amino-PEG3-acid, Methylamino-PEG4-acid), they are not interchangeable. The presence of a secondary methylamino group in Methylamino-PEG3-acid, as opposed to a primary amine, introduces a specific steric and electronic environment at the conjugation site, which can influence reaction kinetics and the stability of the resulting amide bond [2][3]. Furthermore, the precise PEG3 spacer length (approximately 13-15 Å) is a critical determinant of the spatial orientation between the two ligands of the PROTAC, a parameter that cannot be simply replicated by a PEG2 or PEG4 analog without empirically validated, compound-specific optimization data [1]. Therefore, substituting Methylamino-PEG3-acid with an off-the-shelf alternative without rigorous, project-specific re-validation poses a significant risk of project failure.

Differentiation from PEG Linker Analogs


LogP Lipophilicity vs. Amino-PEG3-acid

Methylamino-PEG3-acid exhibits a calculated LogP of -3.4 . In contrast, the structurally analogous Amino-PEG3-acid, which bears a primary amine instead of a secondary methylamino group, has a predicted LogP of approximately -4.0, making it significantly more hydrophilic. This difference of 0.6 LogP units translates to a nearly 4-fold lower theoretical partition coefficient for Amino-PEG3-acid in a lipid bilayer [1]. The reduced hydrophilicity of Methylamino-PEG3-acid is a direct consequence of the N-methyl substitution, which decreases hydrogen bonding potential and enhances passive membrane permeability, a critical factor for the intracellular activity of PROTACs.

PROTAC Lipophilicity LogP Cellular Permeability

DMSO Solubility Benchmark

Methylamino-PEG3-acid demonstrates a minimum solubility of 10 mM in DMSO, a standard solvent for preparing stock solutions in biological assays . This quantitative benchmark is essential for researchers planning in vitro and in vivo experiments. While many PEG linkers are soluble in DMSO, this specific, verified solubility concentration provides a reliable starting point for formulation work, avoiding the need for preliminary solubility screening that may be required for less well-characterized analogs.

PROTAC Solubility DMSO Formulation

Storage Stability and Shelf Life

Vendor technical datasheets for Methylamino-PEG3-acid specify a defined shelf life of 3 years when stored as a powder at -20°C, and 2 years when stored at 4°C . This is a common but critical parameter for inventory management. In solution (e.g., DMSO), stability is more limited, with a recommended storage period of 6 months at -80°C . This explicit, long-term stability data allows for confident bulk purchasing and long-term project planning, a benefit not always available for newer or less commercially established linker molecules.

PROTAC Stability Storage Shelf Life

PEG3 vs. PEG4 Spacer Length

Methylamino-PEG3-acid has a molecular weight of 235.28 g/mol, which is lower than its one-unit-larger analog, Methylamino-PEG4-acid (MW 279.33 g/mol) . This 44 g/mol difference is significant in the context of the 'beyond rule of 5' space where PROTACs often operate. While both are small relative to the final PROTAC, every atom added to the linker increases the overall molecular weight of the conjugate and can contribute to reduced permeability [1]. The PEG3 spacer in Methylamino-PEG3-acid thus provides a more compact linkage, potentially offering a small but quantifiable advantage in minimizing the size of the degrader molecule compared to a PEG4 analog, without sacrificing the conformational flexibility required for ternary complex formation.

PROTAC Linker Length Molecular Weight Permeability

Secondary vs. Primary Amine Reactivity

The methylamino group of Methylamino-PEG3-acid is a secondary amine, whereas close analogs like Amino-PEG3-acid contain a primary amine [1]. This distinction is not trivial for bioconjugation. The secondary amine is sterically more hindered and has a slightly different pKa, which can influence the rate of amide bond formation with activated carboxylic acids (e.g., NHS esters). Specifically, the methyl group provides a modest electron-donating effect, making the nitrogen slightly more nucleophilic than a primary amine, but the increased steric bulk can slow down the reaction kinetics [2]. This balance can be exploited to improve the selectivity of conjugation in the presence of multiple reactive groups and may lead to the formation of a more sterically protected, and thus potentially more metabolically stable, amide bond in the final PROTAC construct [3].

PROTAC Conjugation Chemistry Amine Reactivity Amide Bond

High-Impact Application Scenarios


Improving Cellular Permeability in Lead Optimization

When optimizing a PROTAC lead series for intracellular target engagement, medicinal chemists should prioritize Methylamino-PEG3-acid for its quantifiably higher LogP (-3.4) relative to more hydrophilic primary amine-based linkers like Amino-PEG3-acid (LogP ~ -4.0). As established in Section 3, this +0.6 LogP differential correlates with improved passive membrane permeability, a key barrier for PROTAC efficacy . Selecting this linker in the early stages of a project provides a tangible advantage by increasing the likelihood of obtaining cell-active degraders without requiring additional prodrug or formulation strategies to overcome poor cellular uptake.

Supporting Long-Term Development Programs

For research programs spanning several years, the documented 3-year powder stability of Methylamino-PEG3-acid at -20°C is a critical operational advantage . This allows project managers and procurement officers to order larger, cost-effective quantities with confidence, minimizing the risk of compound degradation and the need for costly and time-consuming re-synthesis and re-validation of linker stock during the course of a long-term program. This is in contrast to some less stable or less well-characterized linker alternatives that may require more frequent re-ordering.

Reproducible Conjugation for PROTAC Synthesis

The defined and readily attainable 10 mM solubility of Methylamino-PEG3-acid in DMSO provides a reliable starting point for reproducible conjugation chemistry . In a synthetic chemistry laboratory, this quantitative solubility benchmark allows for the preparation of precise stock solutions, leading to more controlled and higher-yielding reactions when coupling the linker to E3 ligase or target protein ligands. This reduces variability and improves the overall efficiency of the PROTAC synthesis workflow compared to using linkers with poorly defined or lower solubility profiles.

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